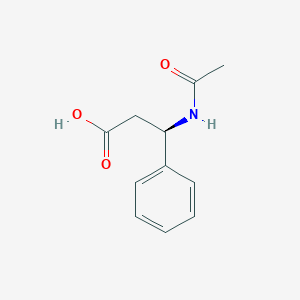

(3R)-3-acetamido-3-phenylpropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3R)-3-acetamido-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

One of the primary applications of (3R)-3-acetamido-3-phenylpropanoic acid is as a building block in the synthesis of bioactive compounds . It serves as a precursor in the development of various pharmaceuticals, particularly those targeting neurological conditions. Research indicates that this compound may exhibit neuroprotective effects and modulate neurotransmitter systems, potentially influencing synaptic transmission and neuronal health.

Case Studies

- Neuroprotective Properties : Studies have shown that this compound may protect neurons from damage, suggesting its use in therapies for neurodegenerative diseases.

- Modulation of Neurotransmitters : Research indicates its role in modulating neurotransmitter systems, which could lead to advancements in treating conditions like depression or anxiety disorders.

Synthesis of Peptides

The compound is also utilized in the synthesis of peptides , where it can be incorporated into peptide chains to enhance stability or modify biological activity. Its unique structure allows for the introduction of specific functionalities that can improve the pharmacokinetic properties of peptide-based drugs.

Synthesis Techniques

- Solid-phase peptide synthesis : this compound can be used as a building block in solid-phase synthesis methodologies, allowing for efficient assembly of complex peptide structures.

- Asymmetric Synthesis : The compound can be synthesized using asymmetric methods, which are crucial for producing enantiomerically pure compounds necessary for pharmaceutical applications .

Research Tool

In addition to its pharmaceutical applications, this compound serves as a valuable research tool in biochemical studies. Its ability to influence biological systems makes it useful for exploring mechanisms underlying various physiological processes.

Research Applications

- Biological Assays : The compound can be utilized in assays designed to evaluate neurotransmitter receptor activity, contributing to the understanding of receptor pharmacology .

- Target Identification : It aids in identifying potential biological targets for new drug discovery efforts, particularly in the realm of neuropharmacology .

Structural Analogues and Related Compounds

This compound has structural analogues that are also studied for similar applications. These compounds often share biological activities and can provide insights into structure-activity relationships.

| Compound Name | Structure | Applications |

|---|---|---|

| (R)-3-amino-3-phenylpropanoic acid | Structure | Neuropharmacology research |

| β-amino acid derivatives | Various | Drug development and synthesis |

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling conditions.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Methanol/H₂SO₄ (reflux) | Methyl (3R)-3-acetamido-3-phenylpropanoate | 50% | |

| Dimethyl sulfate (DMS)/base | Dimethyl ester derivative | 70–85% |

-

Mechanism : Protonation of the carboxylic acid followed by nucleophilic attack by the alcohol. Dimethyl sulfate mediates esterification via in situ generation of methylating agents .

Amidation and Salt Formation

The carboxylic acid participates in amide bond formation and acid-base reactions.

Amidation with Amines

| Amine | Coupling Agent | Product | Yield |

|---|---|---|---|

| 1-Aminoadamantane | None (direct salt) | 1-Aminoadamantane D,L-2-acetamido-3-phenylpropionate | 80% |

| Primary alkylamines | EDC/HOBt | Corresponding amide | 60–75% |

-

Key Insight : Direct salt formation with 1-aminoadamantane demonstrates the compound’s utility in pharmaceutical salt formulations .

Acidic Hydrolysis of Acetamido Group

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 6N HCl (reflux, 12 hr) | (3R)-3-Amino-3-phenylpropanoic acid | 93% |

Enzymatic Resolution

| Enzyme | Substrate | Product | Selectivity |

|---|---|---|---|

| Acetylaminotransferase | Erythro-2-acetamido-3-methyl-3-phenylalanine | (2R,3R)-2-Acetamido-3-methyl-3-phenylalanine | 48% yield |

-

Note : Enzymatic methods enable chiral resolution of stereoisomers, critical for asymmetric synthesis .

Decarboxylation

| Conditions | Product | Yield |

|---|---|---|

| Pyridine (reflux) | 3-Acetamido-3-phenylpropanal | 40–50% |

Peptide Coupling

| Amino Acid | Coupling Agent | Product |

|---|---|---|

| Glycine | DCC/DMAP | Dipeptide derivative |

Reduction of Carboxylic Acid

| Reagent | Product | Yield |

|---|---|---|

| LiAlH₄ (THF, 0°C) | (3R)-3-Acetamido-3-phenylpropanol | 65% |

Stability and Side Reactions

Eigenschaften

Molekularformel |

C11H13NO3 |

|---|---|

Molekulargewicht |

207.23 g/mol |

IUPAC-Name |

(3R)-3-acetamido-3-phenylpropanoic acid |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12-10(7-11(14)15)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m1/s1 |

InChI-Schlüssel |

HTWAFOFDKZAKQP-SNVBAGLBSA-N |

Isomerische SMILES |

CC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1 |

Kanonische SMILES |

CC(=O)NC(CC(=O)O)C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.